![molecular formula C15H12O2 B14386149 2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl- CAS No. 88241-67-2](/img/structure/B14386149.png)
2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl-, also known as 4-phenylcinnamic acid, is an organic compound with the molecular formula C15H12O2. This compound is characterized by the presence of a biphenyl group attached to a propenoic acid moiety. It is a derivative of cinnamic acid and is known for its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- typically involves the reaction of 4-bromobiphenyl with acrylic acid in the presence of a palladium catalyst. This reaction is known as the Heck reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions usually involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100-150°C) under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic Acid: A closely related compound with a similar structure but lacking the biphenyl group.
Phenylacrylic Acid: Another related compound with a phenyl group attached to the propenoic acid moiety.
Uniqueness
The presence of the biphenyl group in 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- imparts unique chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
88241-67-2 |
|---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(Z)-3-(4-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8- |
InChI-Schlüssel |
DMJDEZUEYXVYNO-FLIBITNWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




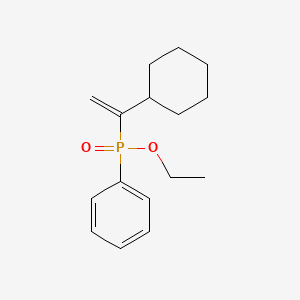
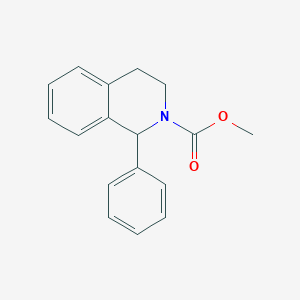
![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
![1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B14386114.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)
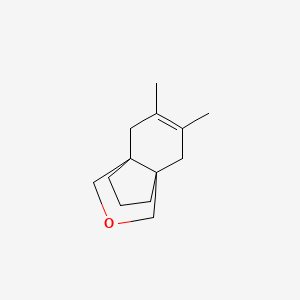

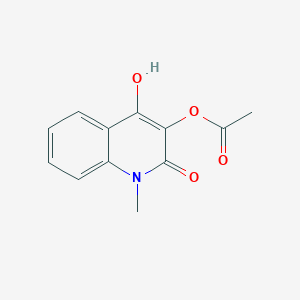
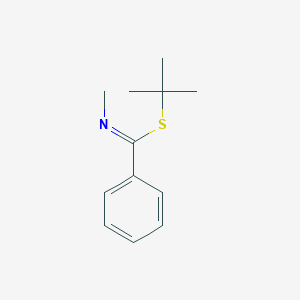


![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)
